molecular formula C20H18N6O2S B2905585 N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-81-9

N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2905585
CAS No.: 894057-81-9
M. Wt: 406.46
InChI Key: LVQGLHXRPQESKD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridinyl moiety at position 4. The structure includes a thioacetamide linker bridging the triazolopyridazine system to an N-(2-ethoxyphenyl) group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-2-28-17-8-4-3-7-16(17)22-19(27)13-29-20-24-23-18-10-9-15(25-26(18)20)14-6-5-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQGLHXRPQESKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide likely involves multiple steps, including the formation of the triazole and pyridazine rings, followed by their coupling with the ethoxyphenyl and acetamide groups. Typical reaction conditions might include:

    Formation of Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Formation of Pyridazine Ring: This might involve the reaction of hydrazine with diketones or similar compounds.

    Coupling Reactions: The final coupling of the triazole-pyridazine moiety with the ethoxyphenyl and acetamide groups could be facilitated by nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.

    Reduction: Reduction reactions could target the nitrogens in the triazole or pyridazine rings.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Similarities and Variations

All compounds in this class share the [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic system combining triazole and pyridazine rings. Key structural variations occur in the substituents at positions 3 and 6 of the triazolopyridazine core and the amide-linked side chains. Below is a comparative analysis:

Table 1: Structural Comparison of Triazolopyridazine Derivatives
Compound Name (CAS/Identifier) Substituent at Position 6 Amide-Linked Substituent Molecular Formula Molecular Weight Notable Features
Target Compound (Not Specified) Pyridin-3-yl N-(2-ethoxyphenyl) Not Provided Not Provided Ortho-ethoxy group
N-(2-oxolanylmethyl)-... (868968-98-3) Pyridin-3-yl N-[(tetrahydrofuran-2-yl)methyl] C₁₉H₁₉N₇O₂S 425.5 Tetrahydrofuran-derived alkyl chain
2-(6-oxopyridazin-1-yl)-... (2034348-79-1) Thiophen-2-yl N-([1,2,4]triazolo-methyl) C₁₆H₁₃N₇O₂S 367.4 Thiophene substituent, ketone group
2-(4-ethoxyphenyl)-... (894062-00-1) 4-ethoxyphenyl N-(3-fluorophenyl) C₂₁H₁₈FN₅O₂S 423.5 Para-ethoxy, fluorine substituent
N-(2-(6-((2-((4-acetylphenyl)amino)... (872995-06-7) Acetylphenylaminoethyl 4-methylbenzamide C₂₈H₂₆N₆O₃S 526.6 Acetylphenyl, methylbenzamide groups

Key Observations

The thiophene substituent in CAS 2034348-79-1 introduces sulfur-mediated electronic effects, which could influence redox activity or metal-binding properties . The tetrahydrofuran-derived alkyl chain in CAS 868968-98-3 adds polarity, likely improving aqueous solubility relative to the target compound.

Molecular Weight and Drug-Likeness :

  • Molecular weights range from 367.4 to 526.6, with the target compound expected to fall within this spectrum. Higher molecular weights (e.g., 526.6 in CAS 872995-06-7 ) may reduce blood-brain barrier penetration but improve target affinity.

Functional Group Implications: Fluorine in CAS 894062-00-1 could enhance metabolic stability and electronegativity, impacting receptor binding.

Hypothetical Pharmacological and Toxicological Considerations

While direct biological data for the target compound are unavailable, insights can be inferred from structural trends:

  • Antimicrobial Potential: The thioacetamide linkage (common in CAS 868968-98-3 and others) is associated with antimicrobial activity in related scaffolds .
  • Carcinogenicity Risks: Heterocyclic amines (e.g., IQ compounds in processed meats ) highlight the need for toxicity screening, particularly for nitroso or aromatic amine derivatives.
  • Metabolic Stability : Ethoxy and fluorine substituents may slow hepatic metabolism, extending half-life compared to unsubstituted analogues.

Biological Activity

N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on current research findings.

IUPAC Name

This compound

The biological activity of this compound can be attributed to several mechanisms:

1. Enzymatic Inhibition :
Research indicates that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, compounds derived from the [1,2,4]triazole and pyridazine scaffolds have shown to inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammation and pain management .

2. Receptor Interaction :
The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and modulating pain perception. This interaction can lead to analgesic effects similar to other compounds in its class .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antimicrobial properties against various pathogens.
AnticancerDemonstrates cytotoxic effects against cancer cell lines (e.g., A549, MCF7).
Anti-inflammatoryInhibits COX enzymes leading to reduced inflammation and pain relief.
AnalgesicShows significant analgesic activity in preclinical models.

Case Studies and Research Findings

  • Anticancer Activity :
    A study evaluated the anticancer potential of related triazole derivatives against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The most promising derivative exhibited IC50 values indicating potent cytotoxicity .
  • Analgesic Effects :
    In preclinical trials using hot plate tests, compounds structurally related to N-(2-ethoxyphenyl)-2-acetamide showed significant analgesic effects compared to control groups, suggesting its potential as a pain management agent .
  • Mechanistic Studies :
    Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through modulation of cell cycle-related proteins and pathways such as ERK signaling .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of pyridazine derivatives with hydrazine or its analogs under reflux conditions (e.g., ethanol, 80–100°C) .
  • Step 2 : Introduction of the pyridin-3-yl group at position 6 via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid .
  • Step 3 : Thioacetamide linkage formation through nucleophilic substitution between a thiol intermediate and chloroacetamide derivatives, often requiring inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., DMF) .
    • Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography to avoid byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyridazine core and substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • HPLC : Assess purity (>95% recommended for pharmacological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the thioacetamide coupling step?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of the thiol group; avoid protic solvents (e.g., ethanol) to minimize side reactions .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and decomposition risks .
  • Catalyst Screening : Test bases like K₂CO₃ or DBU to accelerate substitution kinetics .
    • Data Analysis : Compare yields using DOE (Design of Experiments) to identify optimal parameters. For example, a 2025 study reported a 15% yield increase when switching from EtOH to DMF under nitrogen .

Q. How can researchers resolve contradictions in biological activity data across similar triazolo-pyridazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethoxyphenyl vs. fluorophenyl) and assess activity against target enzymes (e.g., kinases) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity variations .
  • Computational Modeling : Perform molecular docking to predict binding affinities and correlate with experimental IC₅₀ values. For example, pyridin-3-yl groups show stronger π-π stacking in kinase pockets than pyridin-4-yl analogs .

Q. What strategies are effective for enhancing metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Functional Group Masking : Replace labile groups (e.g., ethoxy in N-(2-ethoxyphenyl)) with bioisosteres like methoxy or trifluoromethyl to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester or carbamate moieties to improve solubility and delay hepatic clearance .
  • In Vitro Microsomal Assays : Test stability in rat/human liver microsomes with LC-MS quantification to identify metabolic hotspots .

Experimental Design & Data Interpretation

Q. How should researchers design dose-response studies to evaluate target selectivity?

  • Methodological Answer :

  • Multi-Panel Screening : Test against a panel of related targets (e.g., kinase family members) at concentrations ranging from 1 nM to 10 µM .
  • Off-Target Profiling : Use techniques like thermal shift assays (TSA) to detect non-specific protein binding .
  • Statistical Validation : Apply Hill slope analysis to distinguish specific binding (Hill slope ≈1) from non-specific interactions .

Q. What approaches mitigate crystallinity issues during formulation for in vivo studies?

  • Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., acetone/water) to isolate amorphous forms with higher solubility .
  • Co-Crystallization : Introduce co-formers (e.g., succinic acid) to disrupt crystal lattice formation .
  • In Vivo Validation : Compare bioavailability of crystalline vs. amorphous forms in rodent models via plasma LC-MS .

Structural and Mechanistic Insights

Q. How does the pyridin-3-yl group influence the compound’s pharmacophore?

  • Methodological Answer :

  • Spatial Orientation : Pyridin-3-yl’s nitrogen at position 3 facilitates hydrogen bonding with catalytic lysine residues in kinases, unlike pyridin-4-yl isomers .
  • Electron Effects : The electron-deficient pyridine ring enhances π-stacking with aromatic residues in ATP-binding pockets, as shown in X-ray crystallography studies .

Q. What are the implications of the thioether linkage for redox stability?

  • Methodological Answer :

  • Oxidation Susceptibility : The thioether group is prone to oxidation by ROS, requiring antioxidants (e.g., ascorbic acid) in cell-based assays .
  • Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) and compare to control compounds with ether linkages .

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